molecular formula C25H16ClF3N4OS B2461850 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1223996-19-7

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2461850
CAS No.: 1223996-19-7
M. Wt: 512.94
InChI Key: LLJBUPICHYMBIT-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, trifluoromethyl, naphthyl, and pyrazolo[1,5-a]pyrazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrazine structure, followed by the introduction of the naphthyl group through a coupling reaction. The final steps involve the addition of the chloro and trifluoromethyl groups under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions: N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE is unique due to its combination of chloro, trifluoromethyl, naphthyl, and pyrazolo[1,5-a]pyrazinyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse scientific research applications set it apart from other similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClF3N4OS/c26-19-9-8-16(25(27,28)29)12-21(19)31-23(34)14-35-24-22-13-20(32-33(22)11-10-30-24)18-7-3-5-15-4-1-2-6-17(15)18/h1-13H,14H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJBUPICHYMBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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